molecular formula C17H20BrN3O3S B11214167 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide

Cat. No.: B11214167
M. Wt: 426.3 g/mol
InChI Key: MHYGBNCEUJHCLE-UHFFFAOYSA-N
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Description

4-(6-BROMO-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(OXOLAN-2-YL)METHYL]BUTANAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a sulfanylidene group, and a tetrahydroquinazoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C17H20BrN3O3S

Molecular Weight

426.3 g/mol

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide

InChI

InChI=1S/C17H20BrN3O3S/c18-11-5-6-14-13(9-11)16(23)21(17(25)20-14)7-1-4-15(22)19-10-12-3-2-8-24-12/h5-6,9,12H,1-4,7-8,10H2,(H,19,22)(H,20,25)

InChI Key

MHYGBNCEUJHCLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 4-(6-BROMO-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(OXOLAN-2-YL)METHYL]BUTANAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Tetrahydroquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroquinazoline core.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or bromine-containing reagents to introduce the bromine atom at the desired position.

    Formation of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction using sulfur-containing reagents.

    Attachment of the Butanamide Side Chain: The final step involves the coupling of the oxolan-2-ylmethyl group with the butanamide side chain under suitable conditions.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-(6-BROMO-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(OXOLAN-2-YL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form new derivatives with extended structures.

Scientific Research Applications

4-(6-BROMO-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(OXOLAN-2-YL)METHYL]BUTANAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-BROMO-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(OXOLAN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

4-(6-BROMO-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(OXOLAN-2-YL)METHYL]BUTANAMIDE can be compared with other similar compounds, such as:

    4-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid: This compound shares a similar core structure but lacks the oxolan-2-ylmethyl group.

    4-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide: This compound is similar but does not contain the oxolan-2-ylmethyl group.

    4-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanol: This compound has a hydroxyl group instead of the oxolan-2-ylmethyl group.

The uniqueness of 4-(6-BROMO-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(OXOLAN-2-YL)METHYL]BUTANAMIDE lies in its specific structural features, which contribute to its distinct chemical and biological properties.

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